![molecular formula C18H22N2O3S2 B4690845 2-[(methylsulfonyl)(phenyl)amino]-N-[2-(methylthio)phenyl]butanamide](/img/structure/B4690845.png)
2-[(methylsulfonyl)(phenyl)amino]-N-[2-(methylthio)phenyl]butanamide
Übersicht
Beschreibung
2-[(methylsulfonyl)(phenyl)amino]-N-[2-(methylthio)phenyl]butanamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MS-275 or entinostat and belongs to the class of histone deacetylase inhibitors (HDACs).
Wirkmechanismus
MS-275 exerts its therapeutic effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn promotes the expression of genes that are involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
MS-275 has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. These changes result in the inhibition of tumor growth, improved cognitive function, and reactivation of latent HIV-infected cells. MS-275 has also been found to modulate the activity of various signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MS-275 is its specificity for HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, MS-275 also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on MS-275. One direction is to investigate the potential of MS-275 in combination with other drugs for the treatment of cancer. Another direction is to explore the use of MS-275 in the treatment of other diseases such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of MS-275 and to develop more potent and selective HDAC inhibitors.
In conclusion, MS-275 is a compound with promising therapeutic properties that has been extensively studied in scientific research. Its inhibition of HDACs has been shown to have significant effects in cancer, Alzheimer's disease, and HIV. While there are some limitations to its use in lab experiments, there are several future directions for research on MS-275 that hold great potential for the development of new therapies.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and HIV. In cancer, MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In Alzheimer's disease, MS-275 has been found to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In HIV, MS-275 has been shown to reactivate latent HIV-infected cells, making them susceptible to antiretroviral therapy.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-4-16(18(21)19-15-12-8-9-13-17(15)24-2)20(25(3,22)23)14-10-6-5-7-11-14/h5-13,16H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAYGDHFOINASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1SC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690770.png)
![N-(2,6-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4690775.png)

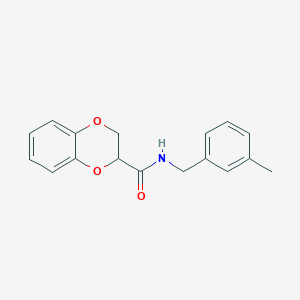
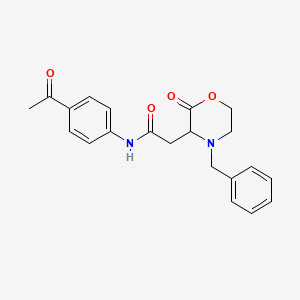
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4690813.png)
![2-(4-{[(1,1-dimethylpropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4690825.png)
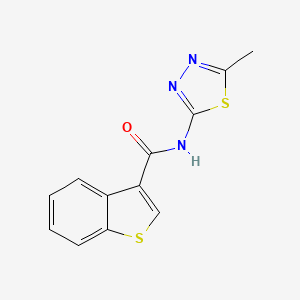
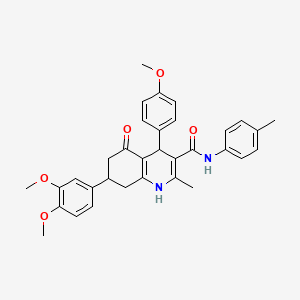
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4690838.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B4690856.png)
![isopropyl 4-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B4690858.png)
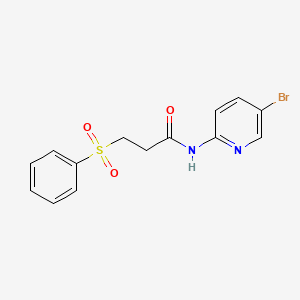
![N-(2-furylmethyl)-N'-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B4690887.png)